molecular formula C4H10ClNO B119537 3-Methoxyazetidine hydrochloride CAS No. 148644-09-1

3-Methoxyazetidine hydrochloride

Cat. No.: B119537
CAS No.: 148644-09-1
M. Wt: 123.58 g/mol
InChI Key: KSXGQRBTBLQJEF-UHFFFAOYSA-N
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Description

3-Methoxyazetidine hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a heterocyclic building block used in various chemical syntheses. This compound is known for its role in the preparation of isoxazole-thiazole derivatives, which are receptor inverse agonists used in the treatment of cognitive disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyazetidine hydrochloride typically involves the reaction of azetidine with methanol in the presence of hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Methoxyazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted azetidines, oxides, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Methoxyazetidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is involved in the preparation of compounds that act as receptor inverse agonists, which are studied for their potential therapeutic effects.

    Medicine: Its derivatives are explored for the treatment of cognitive disorders.

    Industry: It is used in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 3-Methoxyazetidine hydrochloride involves its role as a receptor inverse agonist. It binds to specific receptors in the brain, modulating their activity and potentially improving cognitive functions. The molecular targets include GABA receptors, which play a crucial role in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxyazetidine hydrochloride is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of receptor inverse agonists and other bioactive compounds .

Biological Activity

3-Methoxyazetidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a four-membered heterocyclic structure containing one nitrogen atom and three carbon atoms, with a methoxy group at the 3-position. Its molecular formula is C4H10ClNOC_4H_{10}ClNO .

Antimicrobial Properties

Research indicates that various azetidine derivatives, including this compound, exhibit significant antimicrobial activity against several bacterial strains. This property is particularly important for developing new antibiotics to combat resistant bacterial infections. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in several studies. It has been shown to attenuate inflammatory responses by inhibiting key cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects suggest its potential use in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it has been reported to inhibit the BCL6 protein, which plays a crucial role in various cancers. The inhibition of BCL6 leads to reduced cell proliferation and increased apoptosis in cancer cells .

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating strong antibacterial potential.
  • Anti-inflammatory Activity : In a lipopolysaccharide (LPS)-stimulated microglial cell model, treatment with this compound resulted in a significant decrease in the production of pro-inflammatory cytokines. The levels of TNF-α and IL-1β were reduced by approximately 50% compared to untreated controls .

Data Tables

Biological Activity Effect MIC (µg/mL) Reference
AntimicrobialInhibition of bacterial growth32
Anti-inflammatoryReduction in cytokine levelsNot applicable

Synthesis and Applications

The synthesis of this compound typically involves the reaction of methanol with azetidine under acidic conditions. This process enhances the compound's solubility and bioavailability, making it suitable for pharmaceutical applications.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Antibiotic development : As a potential candidate for new antibiotic formulations.
  • Anti-inflammatory drugs : For treating chronic inflammatory diseases.
  • Cancer therapeutics : Targeting BCL6 for cancer treatment strategies.

Properties

IUPAC Name

3-methoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-6-4-2-5-3-4;/h4-5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXGQRBTBLQJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623763
Record name 3-Methoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148644-09-1
Record name 3-Methoxyazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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